

Application Notes: Synthesis of Bioactive Compounds Using 4-Bromo-1-methoxyisoquinoline

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Compound of Interest

Compound Name: **4-Bromo-1-methoxyisoquinoline**

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Abstract

4-Bromo-1-methoxyisoquinoline is a versatile heterocyclic building block pivotal for the synthesis of a diverse array of bioactive compounds. Its strategic functionalization at the C-4 position via modern cross-coupling methodologies allows for the introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This document provides detailed application notes and experimental protocols for leveraging **4-Bromo-1-methoxyisoquinoline** in the synthesis of potential therapeutic agents, including kinase inhibitors and other pharmacologically relevant scaffolds.

Introduction to 4-Bromo-1-methoxyisoquinoline in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.^{[1][2][3]} ^[4] The presence of a bromine atom at the 4-position of 1-methoxyisoquinoline offers a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis. This enables the construction of complex molecules with tailored

biological functions. Key transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which facilitate the formation of C-C and C-N bonds, respectively.

Key Synthetic Transformations

The reactivity of the C-Br bond in **4-Bromo-1-methoxyisoquinoline** allows for its participation in several palladium-catalyzed cross-coupling reactions. These methods are characterized by their high efficiency, functional group tolerance, and mild reaction conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-substituted isoquinoline with various organoboron compounds, such as boronic acids or their esters.^{[5][6]} This reaction is instrumental in synthesizing 4-aryl or 4-heteroaryl isoquinolines, which are scaffolds for potential kinase inhibitors and other bioactive molecules.^{[7][8]}

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-aminoisoquinoline derivatives by coupling **4-Bromo-1-methoxyisoquinoline** with a wide range of primary or secondary amines.^{[2][9][10]} This transformation is crucial for accessing compounds that target a variety of biological pathways, as the amino group can serve as a key pharmacophore or a point for further derivatization. 4-aminoquinoline derivatives have shown promise as anticancer and antimalarial agents.^{[11][12][13]}

Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a bond between the sp² carbon of the isoquinoline ring and an sp carbon of a terminal alkyne.^{[14][15]} The resulting 4-alkynyl-1-methoxyisoquinolines are not only potential bioactive molecules themselves but also serve as versatile intermediates for further synthetic manipulations, such as cycloadditions or reductions.

Data Presentation: Reaction Conditions and Bioactivity

The following tables summarize representative quantitative data for the synthesis of bioactive derivatives from a bromo-isoquinoline core, based on established literature for analogous compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Ref
1	Phenyl boronic acid	Pd(PPh ₃) ₄ (4)	-	Na ₂ CO ₃	Toluene/MeOH	80	82	[16]
2	4-Methoxyphenyl boronic acid	PdCl ₂ (dpdf) (5)	-	K ₂ CO ₃	1,4-Dioxane/H ₂ O	90	85-95	[17]

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 88 | [7] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Ref
1	Aniline	Pd ₂ (db-a) ₃ (2)	Xantphos (4)	NaOtBu	Toluene	110	84	[7][17]
2	Morpholine	Pd(OAc) ₂ (5)	BINAP (8)	Cs ₂ CO ₃	Toluene	110	75-85	[18]

| 3 | Cyclohexylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | t-BuOH | 100 | 90 | [3] |

Table 3: Representative Conditions for Sonogashira Coupling

Entry	Alkyne	Pd Catalyst (mol%)	Cu Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Ref
1	Phenyl acetylene	PdCl ₂ (PPh ₃) ₂ (5)	CuI (3)	Et ₃ N	Toluene	RT	85-95	[16]
2	Trimethylsilylacetylene	PdCl ₂ (PPh ₃) ₂ (5)	CuI (3)	Et ₃ N	Toluene	RT	90	[16]

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 60 | 88 | [19] |

Table 4: Biological Activity of Representative 4-Substituted Quinolines/Isoquinolines

Compound Class	Specific Target	Assay	IC ₅₀ / GI ₅₀ (μM)	Ref
4-Anilinoquinolines	RIPK2 Kinase	Kinase Activity	0.05 - 1.5	[7]
4-Aminoquinolines	Breast Cancer (MDA-MB468)	Cytotoxicity	7.35 - 8.73	[12]
4-Alkylthioquinazolines	Prostate Cancer (PC3)	Cytotoxicity	1.8 - 8.9	[20]

| Isoquinoline-based antagonists | CXCR4 | Anti-HIV | 15.2 - 35.9 | [1][4] |

Experimental Protocols

The following are detailed, generalized protocols for the functionalization of **4-Bromo-1-methoxyisoquinoline**.

Protocol 1: Synthesis of 4-Aryl-1-methoxyisoquinoline via Suzuki-Miyaura Coupling

Materials:

- **4-Bromo-1-methoxyisoquinoline** (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.05 mmol, 0.05 equiv)
- Potassium carbonate (K_2CO_3) (2.0 mmol, 2.0 equiv)
- 1,4-Dioxane (8 mL)
- Water (2 mL)
- Ethyl acetate, Brine, Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask, add **4-Bromo-1-methoxyisoquinoline**, the arylboronic acid, $\text{PdCl}_2(\text{dppf})$, and K_2CO_3 .
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Add 1,4-dioxane and water to the flask via syringe.
- Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-1-methoxyisoquinoline.

Protocol 2: Synthesis of 4-(Arylamino)-1-methoxyisoquinoline via Buchwald-Hartwig Amination

Materials:

- **4-Bromo-1-methoxyisoquinoline** (1.0 mmol, 1.0 equiv)
- Aniline derivative (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.02 mmol, 0.02 equiv)
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 0.04 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
- Anhydrous Toluene (10 mL)
- Ethyl acetate, Celite, Brine, Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Bromo-1-methoxyisoquinoline**, the aniline derivative, $\text{Pd}_2(\text{dba})_3$, Xantphos, and NaOtBu .
- Add anhydrous toluene (10 mL) via syringe.
- Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.

- Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.
- Wash the filtrate with water (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired 4-(aryl amino)-1-methoxyisoquinoline derivative.[17]

Protocol 3: Synthesis of 4-Alkynyl-1-methoxyisoquinoline via Sonogashira Coupling

Materials:

- **4-Bromo-1-methoxyisoquinoline** (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.5 mmol, 1.5 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.05 mmol, 0.05 equiv)
- Copper(I) iodide (CuI) (0.03 mmol, 0.03 equiv)
- Triethylamine (Et_3N) (5 mL)
- Anhydrous Toluene (10 mL)
- Dichloromethane (CH_2Cl_2), Water, Anhydrous sodium sulfate (Na_2SO_4)

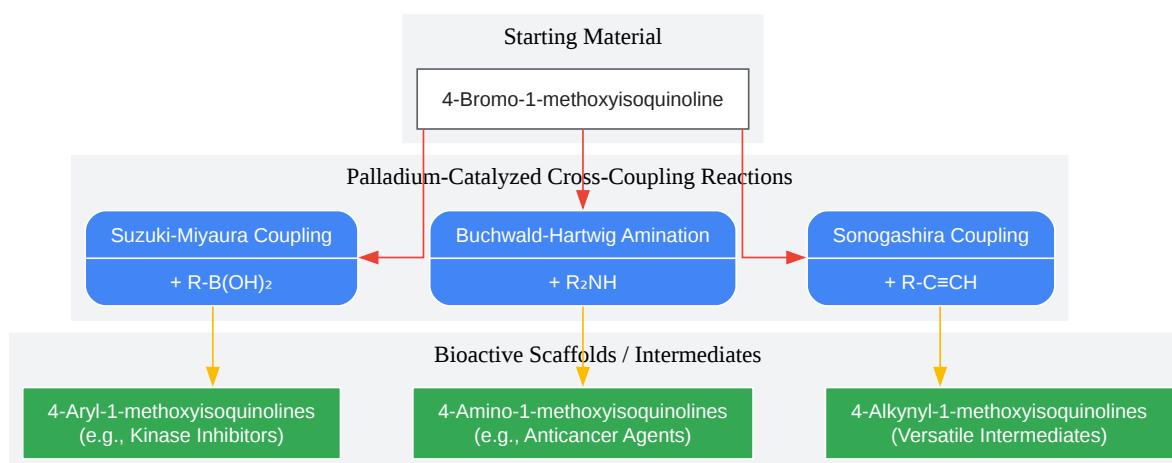
Procedure:

- To a dry, argon-flushed Schlenk flask, add **4-Bromo-1-methoxyisoquinoline**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Add anhydrous toluene (10 mL) and triethylamine (5 mL) via syringe.
- Add the terminal alkyne dropwise to the stirring mixture at room temperature.

- Stir the reaction mixture at room temperature for 6-20 hours, monitoring by TLC until the starting material is consumed.[16]
- Quench the reaction by adding water (10 mL).
- Extract the aqueous phase with CH_2Cl_2 (3 x 15 mL).
- Combine the organic phases, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the pure 4-alkynyl-1-methoxyisoquinoline.

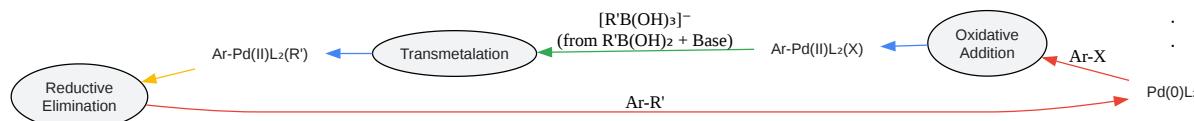
Mandatory Visualizations

Experimental Workflows & Catalytic Cycles



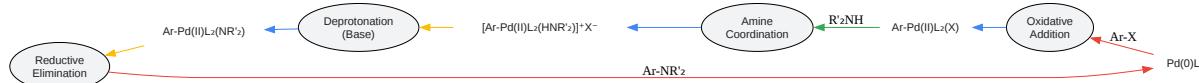
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Caption: Synthetic workflow for the diversification of **4-Bromo-1-methoxyisoquinoline**.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

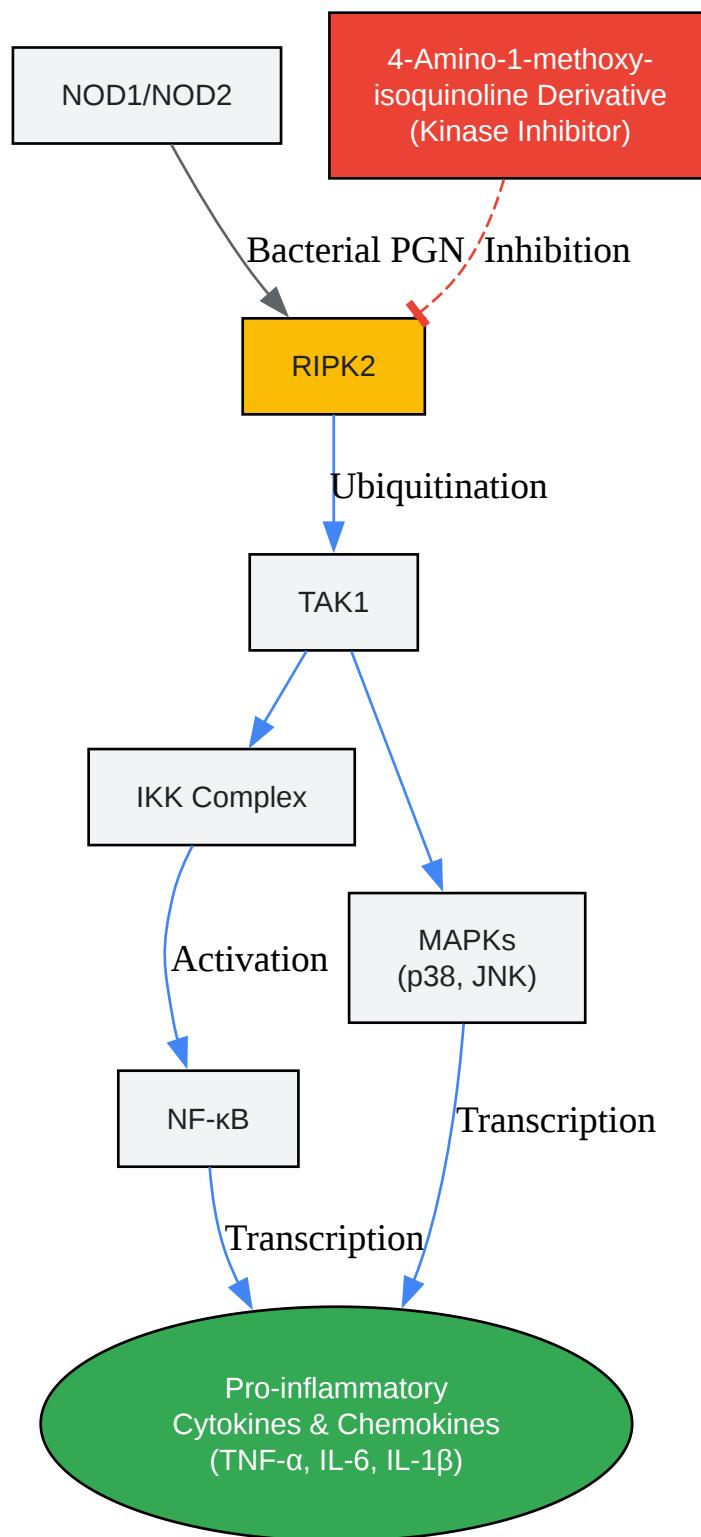


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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Biological Signaling Pathway

Based on the successful application of quinoline derivatives as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, the following diagram illustrates the general signaling pathway inhibited by such compounds.^[7]

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Caption: Inhibition of the RIPK2 signaling pathway by a kinase inhibitor.

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